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Introduction
Oxime V, chemically known as 4-(methoxymethyl)-1,4-cyclohexadiene-1-carboxaldehyde syn-

oxime, is a synthetic compound initially investigated as a potential artificial sweetener.[1][2] It is

reported to be approximately 450 times sweeter than sucrose with greater water solubility than

similar compounds like perillartine.[2] While it showed promise, it is not currently marketed for

consumption.[2] This guide provides a comprehensive overview of the available toxicological

data on Oxime V, detailing experimental protocols and metabolic pathways to support further

research and safety assessment.

Toxicokinetics and Metabolism
Metabolic disposition studies have been conducted on Oxime V in rats, dogs, and rhesus

monkeys. The compound is readily absorbed and metabolized, with excretion being nearly

complete within 48 hours after oral administration.[3][4]

Absorption and Distribution
Following oral administration, peak blood levels of Oxime V were observed at different times

across species. In rats dosed with the compound, the peak blood level was reached with a half-

time of 0.9 hours. In dogs and monkeys receiving a 6 mg/kg dose, the peak blood levels were

attained at 1 hour post-administration.[1] The initial rapid decline in blood radioactivity was
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followed by a slower elimination phase, with half-times of 13.6, 11.4, and 7.9 hours in rats,

dogs, and monkeys, respectively.[1]

Metabolic Pathways
The metabolism of Oxime V is extensive and involves several key biotransformation reactions.

The major metabolic pathways identified include:[3][4]

Oxidation and Reduction: Occurring at the cyclohexadiene ring.[3][4]

Oxidation: Of the aldoxime and dimethyl ether moieties.[3][4]

Conjugation: With glycine.[3][4]

Thiomethylation: Of the ring structure.[3][4]

O-glucuronidation: Of the aldoxime group.[3][4]
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Caption: Metabolic pathways of Oxime V.
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Subchronic oral toxicity studies have been the primary focus of the toxicological evaluation of

Oxime V.

Subchronic Oral Toxicity in Rats
A two-month feeding study was conducted with adult male Sprague-Dawley rats.[1]

Experimental Protocol:

Test Substance: Oxime V

Species: Adult male Sprague-Dawley rats[1]

Administration: Dietary, mixed into powdered lab diet[1]

Dosage Level: 0.6% of the diet[1][3]

Duration: Two months[1][3]

Parameters Monitored: Food consumption, body weight, organ weights (liver, kidney, spleen,

testes), serum bilirubin levels, and histopathology of major organs.[1][3]

Results:

Parameter Observation

Average Consumption 396.5 mg/kg per day[1][3]

Histopathology
No treatment-related lesions in the liver, kidney,

spleen, and testes[1][3]

Organ Weights
Increased liver weight relative to body weight[1]

[3]

Serum Chemistry Increased serum bilirubin level[1][3]

It was noted that the average food consumption of rats dropped considerably at dietary

concentrations of Oxime V greater than 0.64% (w/w) compared to the control diet.[1]
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Genotoxicity and Carcinogenicity
Preliminary in vitro mutagenicity assays indicated that Oxime V was non-mutagenic.[1]

However, it is important to consider the broader context of oxime compounds. Some oximes,

such as MEKO (butan-2-one oxime), have been classified as carcinogens, raising concerns

about the potential for other compounds in this class to have similar properties.[5][6] While

MEKO has shown negative results in genotoxicity studies, its carcinogenicity in long-term

inhalation studies in rodents led to its classification.[5][6] Therefore, the carcinogenic potential

of Oxime V cannot be entirely ruled out without further long-term studies.

Mechanism of Toxicity
The precise mechanism of toxicity for Oxime V has not been fully elucidated. The observed

increase in relative liver weight and serum bilirubin levels in rats suggests a potential for

hepatotoxicity at high doses.[1][3] For other oximes, particularly those used as reactivators of

acetylcholinesterase, oxidative stress has been proposed as a possible mechanism of toxicity.

[7][8]
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Caption: Workflow for the subchronic oral toxicity study of Oxime V in rats.
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Conclusion
The available toxicological data on Oxime V is primarily from a subchronic oral study in rats.

This study indicates that at a dietary concentration of 0.6%, Oxime V is associated with

increased relative liver weight and serum bilirubin levels, although no histopathological lesions

were observed in major organs.[1][3] The compound is readily metabolized and excreted.[3][4]

While preliminary data suggests it is non-mutagenic, the carcinogenic potential remains an

area for further investigation, especially given the concerns with other oxime-class compounds.

Future research should focus on long-term toxicity studies, a more detailed investigation of

potential hepatotoxicity, and a broader assessment of its genotoxic and carcinogenic potential

to fully characterize the safety profile of Oxime V.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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